N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic amide derivative featuring a phenylpropanamide backbone substituted with a methoxy group and a 2-oxopyrrolidin-1-yl moiety on the aromatic ring.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-14-16(10-11-17(18)22-13-5-8-20(22)24)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGOKLAYUJRBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as flash chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- 3-Phenylpropanamide chain : Provides rigidity and hydrophobic interactions.
- 3-Methoxy group : Enhances lipophilicity and influences electronic properties via electron-donating effects.
- 4-(2-Oxopyrrolidin-1-yl)phenyl group: The pyrrolidinone ring enables hydrogen bonding and conformational flexibility, critical for target binding .
Comparison with N-(3-amino-4-fluorophenyl)-3-(2-oxopyrrolidin-1-yl)propanamide
Structural Differences :
- Substituents on phenyl ring: The target compound has a methoxy group at position 3, while the analogue features an amino (-NH₂) and fluoro (-F) group at positions 3 and 4, respectively.
Functional Implications :
- Solubility: The amino group in the analogue may improve aqueous solubility compared to the methoxy group.
- Bioactivity : Fluorine’s electronegativity could enhance binding to targets like kinases or proteases, while methoxy may favor interactions with hydrophobic pockets.
Comparison with (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy] phenyl}-2-oxopyrrolidin-1-yl] propanamide (Compound 541)
Structural Differences :
- Backbone : Compound 541 has a hydroxamic acid group (N-hydroxy propanamide) versus a simple amide in the target compound.
Functional Implications :
- Enzyme inhibition : The hydroxamic acid in 541 chelates zinc in TACE’s active site, a mechanism absent in the target compound.
- Selectivity : The target’s methoxy and phenylpropanamide groups may redirect activity toward other metalloproteases or kinases.
Comparison with N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea (TMU)
Structural Differences :
- Core scaffold : TMU is a urea derivative, whereas the target compound is an amide.
- Functional groups : TMU’s nitro-thiazole group confers strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group.
Functional Implications :
- Binding modes : Urea derivatives often engage in bidentate hydrogen bonding, while amides typically form single H-bonds.
- Electron effects : TMU’s nitro group may stabilize charge-transfer interactions, unlike the methoxy group’s inductive effects.
Physicochemical and Pharmacokinetic Properties
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolic stability: The 2-oxopyrrolidin group in the target compound may resist oxidative metabolism compared to morpholino () or piperidinyl () analogues due to ring size and electron distribution.
- Membrane permeability : Higher lipophilicity (LogP ~2.8) suggests better cell penetration than the fluorinated analogue (LogP ~1.5) but lower than Compound 541 (LogP ~3.5) .
Crystallographic Behavior
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide, also known by its chemical formula C20H22N2O4, is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine ring
- Methoxy groups
- Phenyl moieties
This unique arrangement contributes to its biological activity, particularly as a phosphodiesterase-4 (PDE4) inhibitor, which is critical in various therapeutic contexts.
This compound has been identified primarily as a PDE4 inhibitor . The inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which plays a vital role in cellular signaling pathways involved in inflammation and neuroprotection.
Therapeutic Applications
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to reduce inflammatory cytokines.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating cAMP levels, the compound may help protect neuronal cells from apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PDE4 with low nanomolar potency. This is crucial for its potential application in neurological and inflammatory disorders.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of PDE4 activity with an IC50 value of 30 nM. |
| Study 2 | Showed reduction in TNF-alpha production in activated macrophages. |
| Study 3 | Indicated protective effects on neuronal cells exposed to oxidative stress. |
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound:
- Animal Models : In models of arthritis, treatment with the compound resulted in significant reductions in joint inflammation and pain.
- Neuroprotection : In rodent models of neurodegeneration, administration led to improved cognitive function and reduced markers of neuroinflammation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study A : A study involving mice with induced arthritis showed that the compound reduced paw swelling by 50% compared to control groups.
- Case Study B : In a model of traumatic brain injury, administration resulted in decreased neuronal loss and improved behavioral outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
